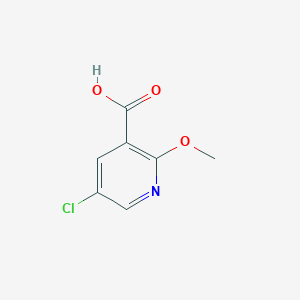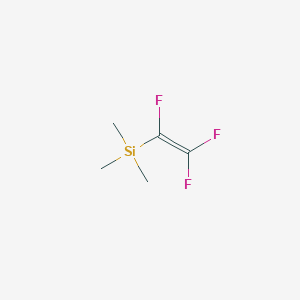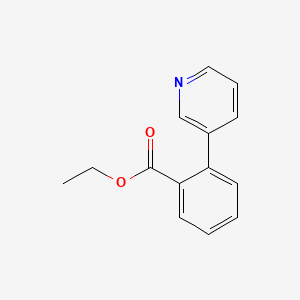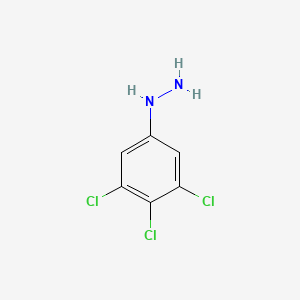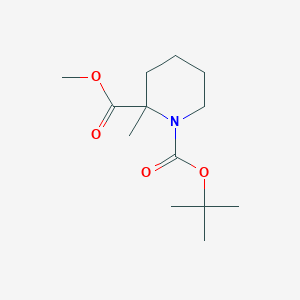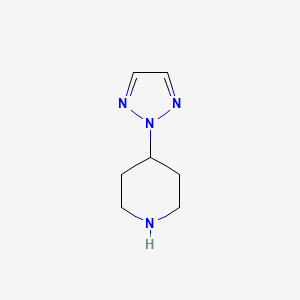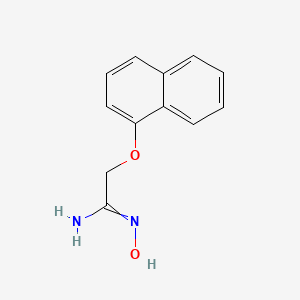
7-Chloro-3-(1-methyl-4-piperidinyl)indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-3-(1-methyl-4-piperidinyl)indole is a chemical compound that is part of the Alfa Aesar product portfolio . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of indole derivatives, such as 7-Chloro-3-(1-methyl-4-piperidinyl)indole, has been a topic of interest in the chemical community . Indoles are significant heterocyclic systems in natural products and drugs, and they play a crucial role in cell biology . The investigation of novel methods of synthesis has attracted the attention of the chemical community .Molecular Structure Analysis
The molecular formula of 7-Chloro-3-(1-methyl-4-piperidinyl)indole is C14H17ClN2 . Its molecular weight is 248.75 .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Glycogen Synthase Kinase-3β Inhibition
Compounds based on the 7-Chloro-3-(1-methyl-4-piperidinyl)indole scaffold have been investigated for their potential as Glycogen Synthase Kinase-3β (GSK-3β) inhibitors, a target for treating neurodegenerative diseases like Alzheimer's. A novel class of GSK-3β inhibitors showed promising inhibitory potency, with specific derivatives exhibiting significant activity and metabolic stability (Andreev et al., 2019).
Antimalarial Activity
A series of 3-piperidin-4-yl-1H-indoles, synthesized from a hit derived from high-throughput screening against Plasmodium falciparum, demonstrated potential as a new chemotype for antimalarial drugs. Some compounds showed activity against drug-resistant and sensitive strains, suggesting a promising starting point for further optimization (Santos et al., 2015).
Materials Science Applications
- Corrosion Inhibition: Research on 3-amino alkylated indoles, which share a structural resemblance to 7-Chloro-3-(1-methyl-4-piperidinyl)indole, demonstrated their efficacy as corrosion inhibitors for mild steel in acidic solutions. The compounds' effectiveness was attributed to their ability to form a protective adsorbed layer on the metal surface, with variations in the ring size of the amino group affecting inhibition efficiency (Verma et al., 2016).
Biochemistry Applications
- Enzymatic Studies: The metabolism of dopamine D(4)-selective antagonists, including compounds structurally related to 7-Chloro-3-(1-methyl-4-piperidinyl)indole, has been studied to understand their biotransformation processes in various species. These studies help in the design of drugs with fewer side effects and improved pharmacokinetic profiles (Zhang et al., 2000).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . In case of ingestion, it is advised to clean the mouth with water and drink plenty of water afterwards . If symptoms persist, medical attention should be sought .
Zukünftige Richtungen
Indoles, both natural and synthetic, show various biologically vital properties . Their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Therefore, the future directions for 7-Chloro-3-(1-methyl-4-piperidinyl)indole could involve further exploration of its potential uses in medicinal applications and the development of novel synthesis methods .
Eigenschaften
IUPAC Name |
7-chloro-3-(1-methylpiperidin-4-yl)-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2/c1-17-7-5-10(6-8-17)12-9-16-14-11(12)3-2-4-13(14)15/h2-4,9-10,16H,5-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDBYBYQRLQOHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CNC3=C2C=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459872 |
Source


|
| Record name | 7-Chloro-3-(1-methyl-4-piperidinyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-3-(1-methyl-4-piperidinyl)indole | |
CAS RN |
734518-22-0 |
Source


|
| Record name | 7-Chloro-3-(1-methyl-4-piperidinyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

